molecular formula C9H8F2N2O B13432854 3-(Difluoromethyl)-5-methoxy-1H-indazole

3-(Difluoromethyl)-5-methoxy-1H-indazole

Cat. No.: B13432854
M. Wt: 198.17 g/mol
InChI Key: WPQJQDGSRAEPTD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methoxy-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group and the methoxy group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The unique properties imparted by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound particularly valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methoxy-1H-indazole typically involves the introduction of the difluoromethyl group into the indazole core. One common method is the late-stage difluoromethylation of pre-formed indazole derivatives. This can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly reagents and solvents is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

3-(Difluoromethyl)-5-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and metabolic stability . This can lead to improved pharmacokinetic properties and therapeutic efficacy. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-methoxy-1H-indazole is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct physicochemical properties. Compared to similar compounds, it may exhibit enhanced lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

3-(difluoromethyl)-5-methoxy-2H-indazole

InChI

InChI=1S/C9H8F2N2O/c1-14-5-2-3-7-6(4-5)8(9(10)11)13-12-7/h2-4,9H,1H3,(H,12,13)

InChI Key

WPQJQDGSRAEPTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)C(F)F

Origin of Product

United States

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